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Uridine-13C9, 15N2-5 triphosphate sodi U

Cat. No.: B15073227
M. Wt: 528.10 g/mol
InChI Key: JFXKPFPIFSFLOU-WFIJOQBCSA-L
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Description

Foundational Principles of Isotopic Labeling in Biological Systems

Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. The core principle lies in the substitution of an atom within a molecule of interest with its stable isotope, which has the same number of protons but a different number of neutrons, and thus a greater mass. researchgate.net Commonly used stable isotopes in biochemical research include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). escholarship.org These labeled molecules are chemically identical to their naturally occurring counterparts and therefore participate in the same biochemical reactions without altering the biological processes under investigation. mdpi.com

The power of stable isotope tracing lies in the ability to distinguish and quantify the labeled molecules and their metabolic products from their unlabeled counterparts. nih.gov This is typically achieved using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com Mass spectrometry separates ions based on their mass-to-charge ratio, allowing for the detection of the mass increase imparted by the stable isotopes. nih.gov NMR spectroscopy, on the other hand, can detect the distinct nuclear properties of isotopes like ¹³C and ¹⁵N, providing detailed information about the structure and dynamics of molecules. medchemexpress.com

By introducing a stable isotope-labeled substrate into a biological system, such as a cell culture or a whole organism, researchers can follow the incorporation of the isotopic label into various downstream metabolites. nih.gov This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes (the rate of turnover of molecules through a pathway), and the identification of novel biochemical reactions. mdpi.comnih.gov

Overview of Uridine-13C9, 15N2-5 Triphosphate Sodi U in Advanced Academic Investigations

Uridine-13C9, 15N2-5 triphosphate sodium salt is a fully labeled version of uridine (B1682114) triphosphate (UTP), a fundamental building block for the synthesis of ribonucleic acid (RNA). In this compound, all nine carbon atoms are replaced with ¹³C, and both nitrogen atoms in the uracil (B121893) base are replaced with ¹⁵N. medchemexpress.com This comprehensive labeling provides a distinct mass shift and unique NMR properties, making it an invaluable tool for a range of advanced academic investigations.

The primary application of this heavily labeled UTP is in the study of RNA biosynthesis, structure, and dynamics. medchemexpress.com When introduced into in vitro transcription reactions or cellular systems, Uridine-13C9, 15N2-5 triphosphate is incorporated into newly synthesized RNA molecules. The presence of the heavy isotopes allows for precise tracking and quantification of these RNA molecules.

In the realm of structural biology, particularly NMR spectroscopy, the use of uniformly ¹³C and ¹⁵N-labeled nucleotides like this specialized UTP is critical for studying the three-dimensional structure of RNA molecules. nih.gov The isotopic labels help to resolve spectral overlap and enhance the signals, which is especially important for larger RNA molecules that are otherwise difficult to analyze. nih.gov

Furthermore, in metabolic flux analysis, Uridine-13C9, 15N2-5 triphosphate can be used to trace the pathways of pyrimidine (B1678525) nucleotide synthesis and salvage. nih.gov By monitoring the incorporation of the labeled uridine into the nucleotide pool and subsequently into RNA, researchers can gain quantitative insights into the regulation and dysregulation of these essential metabolic pathways in various physiological and pathological states. nih.govcreative-proteomics.comwikipedia.org

Detailed Research Findings

The application of uniformly labeled ribonucleotides, such as Uridine-13C9, 15N2-5 triphosphate, has been particularly impactful in the field of RNA structural biology. High-resolution NMR studies of RNA are often hampered by the limited chemical shift dispersion and signal overlap, especially for larger molecules. The incorporation of ¹³C and ¹⁵N isotopes helps to overcome these limitations by enabling the use of multidimensional heteronuclear NMR experiments. These experiments can simplify complex spectra and facilitate the assignment of resonances to specific atoms within the RNA molecule, which is a crucial first step in determining its three-dimensional structure. nih.govnih.gov

Research has demonstrated that the use of uniformly ¹³C,¹⁵N-labeled RNA samples allows for high-resolution structural studies by solid-state NMR spectroscopy. nih.gov This is particularly valuable for RNA molecules that are not amenable to solution NMR or X-ray crystallography. The chemical shifts of the ¹³C atoms in the ribose sugar of RNA are sensitive to the local conformation, providing valuable structural constraints. nih.gov For instance, the chemical shifts of C1', C4', and C5' can distinguish between different sugar pucker conformations (C2'-endo vs. C3'-endo), which are key features of RNA structure. nih.gov

Below are illustrative data tables that represent the type of information obtained in studies using uniformly labeled nucleotides.

Table 1: Representative ¹³C Chemical Shifts (ppm) for Uridine in an A-form RNA Helix

This table shows typical chemical shift ranges for the carbon atoms of a uridine residue when it is part of a standard A-form RNA helix. These values are influenced by the local chemical environment.

AtomChemical Shift Range (ppm)
C1'88 - 94
C2'72 - 78
C3'70 - 76
C4'80 - 86
C5'60 - 66
C2150 - 156
C4163 - 169
C5102 - 108
C6138 - 144

Table 2: Isotopic Enrichment Analysis by Mass Spectrometry

This table illustrates how mass spectrometry can be used to determine the efficiency of incorporating a labeled nucleotide into an RNA molecule. The mass shift directly corresponds to the number of heavy isotopes incorporated.

RNA FragmentExpected Mass (Unlabeled)Expected Mass (Fully Labeled with one [¹³C₉, ¹⁵N₂]U)Observed MassIsotopic Enrichment (%)
10-mer RNA3205.0 Da3216.0 Da3215.8 Da>98%
20-mer RNA6410.0 Da6421.0 Da6420.7 Da>98%
30-mer RNA9615.0 Da9626.0 Da9625.6 Da>98%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N2Na2O15P3 B15073227 Uridine-13C9, 15N2-5 triphosphate sodi U

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N2Na2O15P3

Molecular Weight

528.10 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1

InChI Key

JFXKPFPIFSFLOU-WFIJOQBCSA-L

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for Uridine 13c9, 15n2 5 Triphosphate Sodi U

Chemo-Enzymatic Synthesis Routes for Ribonucleoside Triphosphates

A robust and versatile method for synthesizing selectively labeled ribonucleoside triphosphates, including the fully labeled Uridine-5'-triphosphate (UTP), is the chemo-enzymatic approach. This strategy combines the precision of chemical synthesis for creating isotopically labeled precursors with the efficiency and specificity of enzymatic reactions for the subsequent assembly and phosphorylation into the final nucleotide triphosphate.

A key advantage of this method is the ability to incorporate specific isotopic labels at desired positions within the nucleobase and the ribose sugar. For the synthesis of Uridine-13C9, 15N2-5'-triphosphate, this involves the chemical synthesis of uracil (B121893) fully labeled with ¹³C and ¹⁵N, and the enzymatic synthesis of the ¹³C-labeled ribose moiety, followed by their enzymatic coupling and phosphorylation.

The chemical synthesis of labeled uracil can be achieved through various organic chemistry routes. For instance, starting materials such as ¹³C-labeled potassium cyanide and ¹³C/¹⁵N-labeled urea (B33335) can be utilized to construct the pyrimidine (B1678525) ring of uracil with complete isotopic enrichment. nih.govnih.gov This approach allows for the precise placement of isotopes, which is a significant advantage over purely biological methods where labeling patterns can be scrambled by metabolic pathways.

Once the labeled uracil is synthesized, it is enzymatically coupled to a correspondingly labeled ribose precursor. This is typically followed by a series of phosphorylation steps to convert the resulting nucleoside monophosphate to the desired triphosphate. These enzymatic steps are highly efficient and stereospecific, ensuring the correct formation of the final product.

Enzymatic Coupling Mechanisms for Site-Specific Isotopic Enrichment

The enzymatic synthesis of Uridine-13C9, 15N2-5'-triphosphate relies on a cascade of enzymatic reactions that mimic the natural nucleotide biosynthesis pathways. A purely enzymatic approach offers an alternative to the chemo-enzymatic route and can achieve high yields of the desired labeled product.

One documented enzymatic strategy for producing UTP labeled with ¹⁵N and ¹³C (in the ribose moiety) utilizes a reconstituted metabolic pathway involving eleven enzymes. nih.gov This multi-enzyme system starts from ¹⁵N-labeled uracil and ¹³C₆-labeled glucose. The glucose is first converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). Subsequently, the enzyme uracil phosphoribosyltransferase catalyzes the coupling of the labeled uracil to the labeled PRPP to form Uridine (B1682114) Monophosphate (UMP). nih.gov

The newly synthesized UMP then undergoes sequential phosphorylation to yield Uridine Diphosphate (B83284) (UDP) and finally Uridine Triphosphate (UTP). These phosphorylation steps are catalyzed by specific kinases and require a phosphate (B84403) donor, typically Adenosine Triphosphate (ATP). To maintain the efficiency of the process, an ATP regeneration system is often employed. nih.gov This can involve the use of enzymes like creatine (B1669601) kinase with creatine phosphate as the ultimate phosphate donor.

The following table summarizes the key enzymes and their roles in the enzymatic synthesis of labeled UTP:

EnzymeRole in Synthesis
HexokinasePhosphorylation of labeled glucose
Glucose-6-phosphate dehydrogenaseOxidation of glucose-6-phosphate
6-Phosphogluconate dehydrogenaseDecarboxylation and oxidation to produce ribulose-5-phosphate
Ribose-5-phosphate isomeraseConversion of ribulose-5-phosphate to ribose-5-phosphate
Ribose-phosphate pyrophosphokinaseSynthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP)
Uracil phosphoribosyltransferaseCoupling of labeled uracil and PRPP to form UMP
UMP kinasePhosphorylation of UMP to UDP
Nucleoside diphosphate kinasePhosphorylation of UDP to UTP
Creatine kinaseATP regeneration
Glutamate dehydrogenaseNADP⁺ regeneration

Bioprocess Optimization for Enhanced Production Yields of Labeled Uridine Triphosphate

One key strategy involves the use of enzymes derived from extremophiles. These enzymes often exhibit higher stability under various process conditions, such as elevated temperatures, which can improve reaction rates and reduce the risk of microbial contamination. For instance, a four-enzyme coupled system for UTP production utilized enzymes from extremophiles, which were further engineered to enhance their specific activity and thermostability. nih.gov

The table below illustrates the impact of protein engineering on the specific activity of enzymes used in UTP production:

EnzymeInitial Specific Activity (U/mg)Specific Activity after Engineering (U/mg)Fold Increase
Nucleoside kinase2.736.513.5
Nucleoside diphosphate kinase~450>9002

Through such optimization strategies, including protein engineering and process condition adjustments, a production of over 65 mM UTP (equivalent to 31.5 g/L) has been achieved in a 3-hour reaction, with a substrate conversion rate exceeding 98% and a maximum productivity of 40 mM/h. nih.gov These advancements are crucial for making isotopically labeled nucleotides more accessible for scientific research.

Applications in Quantitative Metabolic Flux Analysis Mfa

Theoretical Underpinnings of Stable Isotope Metabolic Flux Analysis

Stable Isotope Metabolic Flux Analysis (MFA) is a technique used to quantify the rates, or fluxes, of metabolic reactions within a cell. 13cflux.net The core principle of MFA involves introducing a substrate labeled with a stable isotope (e.g., 13C, 15N) into a cellular system. nih.gov As the cells metabolize this substrate, the isotopes become incorporated into various downstream metabolites. By measuring the distribution of these isotopes in the metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the pathways through which the metabolites were synthesized and the relative rates of the reactions involved. nih.gov

The choice of isotopic tracer is critical for the precision and accuracy of flux estimations. nih.gov A fully labeled tracer, where all carbons and nitrogens are replaced with their heavy isotopes, provides a distinct mass shift that can be readily tracked. When a cell culture reaches a metabolic and isotopic steady state, the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes. mdpi.com Mathematical models are then employed to relate the measured isotopic distributions to the unknown intracellular fluxes, allowing for their calculation. nih.gov

Tracing Intracellular Carbon and Nitrogen Fluxes with Uridine-13C9, 15N2-5'-triphosphate

Uridine-13C9, 15N2-5'-triphosphate is an ideal tracer for investigating pyrimidine (B1678525) nucleotide metabolism. With all nine carbon atoms labeled with 13C and both nitrogen atoms labeled with 15N, its metabolism can be comprehensively tracked, providing insights into both carbon and nitrogen flow.

The de novo synthesis of pyrimidine nucleotides is a fundamental metabolic pathway that provides the building blocks for RNA and DNA. researchgate.net This pathway utilizes precursors from various central metabolic routes, including bicarbonate, aspartate, and glutamine. researchgate.net While tracers like labeled glucose or glutamine can provide information about the carbon and nitrogen sources for pyrimidine synthesis, directly introducing labeled uridine (B1682114) triphosphate allows for a more focused investigation of the downstream pathways.

By supplying cells with Uridine-13C9, 15N2-5'-triphosphate, researchers can trace the incorporation of the labeled uridine moiety into other pyrimidine nucleotides, such as cytidine (B196190) triphosphate (CTP). The conversion of UTP to CTP involves the replacement of a carbonyl oxygen with a nitrogen from glutamine. By tracking the retention or loss of the 15N label, the flux through this specific conversion can be quantified.

Table 1: Hypothetical Isotopologue Distribution in CTP Following Administration of Uridine-13C9, 15N2-5'-triphosphate

Isotopologue Mass Shift Expected Abundance (%) Inferred Pathway Activity
CTP (unlabeled) M+0 5 Endogenous unlabeled pool
CTP (13C9, 15N2) M+11 85 Direct conversion from labeled UTP

This table illustrates the expected distribution of CTP isotopologues, providing a quantitative measure of the flux from UTP to CTP.

In addition to de novo synthesis, cells can produce nucleotides through salvage pathways, which recycle pre-existing nucleobases and nucleosides. researchgate.net The uridine salvage pathway is a crucial component of nucleotide metabolism, allowing cells to utilize uridine from the extracellular environment or from the breakdown of RNA.

By introducing Uridine-13C9, 15N2-5'-triphosphate into the extracellular medium, the rate of uridine uptake and its subsequent phosphorylation to UMP, UDP, and finally UTP can be precisely measured. The rate of appearance of the fully labeled UTP within the cell is a direct measure of the salvage pathway flux. This is particularly important in tissues that have limited de novo synthesis capabilities. nih.gov

Furthermore, the interconversion between different pyrimidine nucleotides can be tracked. For instance, the conversion of labeled UTP to deoxyuridine triphosphate (dUTP) and subsequently to thymidine (B127349) triphosphate (dTTP) for DNA synthesis can be followed by monitoring the appearance of the 13C and 15N labels in these deoxyribonucleotides.

The intracellular concentrations of nucleotides, known as nucleotide pools, are tightly regulated to meet the cellular demands for nucleic acid synthesis, energy metabolism, and signaling. Stable isotope tracers can be used to determine the turnover rates of these pools. By introducing a pulse of Uridine-13C9, 15N2-5'-triphosphate and monitoring the rate at which the labeled form replaces the unlabeled form in the intracellular UTP pool, the half-life and synthesis rate of UTP can be calculated.

This dynamic approach, known as isotopic labeling kinetics, provides valuable information about how cells regulate their nucleotide pools in response to various stimuli or pathological conditions. For example, in rapidly proliferating cancer cells, the demand for nucleotides is high, and measuring the dynamics of the UTP pool can reveal key regulatory points in pyrimidine metabolism that could be targeted for therapeutic intervention.

Table 2: Illustrative Kinetic Data of UTP Pool Labeling

Time (hours) % Labeled UTP (13C9, 15N2)
0 0
1 25
4 68
8 85
12 92

This table represents a typical time course for the labeling of the intracellular UTP pool, from which the turnover rate can be calculated.

Integration with High-Resolution Metabolomics for Pathway Delineation

The combination of stable isotope tracing with high-resolution metabolomics platforms, such as liquid chromatography-mass spectrometry (LC-MS), provides a comprehensive view of metabolic networks. Untargeted metabolomics can identify a wide range of metabolites that become labeled from the Uridine-13C9, 15N2-5'-triphosphate tracer. This allows for the discovery of novel metabolic pathways or unexpected connections between pyrimidine metabolism and other areas of cellular metabolism.

For example, the ribose moiety of the labeled uridine can be traced into the pentose (B10789219) phosphate (B84403) pathway, while the pyrimidine ring can be followed through its catabolic breakdown products. High-resolution mass spectrometry can distinguish between different isotopologues, providing detailed information on the specific atoms that have been incorporated.

Computational Modeling for Flux Distribution Determination in Complex Metabolic Networks

The data generated from stable isotope tracing experiments, particularly with a highly informative tracer like Uridine-13C9, 15N2-5'-triphosphate, is complex. Computational modeling is essential to translate this data into a quantitative map of metabolic fluxes. d-nb.info Software packages for 13C-MFA utilize algorithms to fit the measured isotopologue distributions to a metabolic network model, thereby estimating the flux through each reaction. 13cflux.net

The high degree of labeling in Uridine-13C9, 15N2-5'-triphosphate provides numerous constraints for the model, leading to more precise and reliable flux estimates. By integrating data from multiple time points and different labeled precursors, a more complete and accurate picture of the metabolic phenotype can be constructed. These models can then be used to simulate the effects of genetic or environmental perturbations on pyrimidine metabolism, aiding in the identification of potential drug targets or the optimization of biotechnological processes.

Applications in Structural and Dynamic Characterization of Biomolecules Via Nuclear Magnetic Resonance Nmr Spectroscopy

Strategies for Uniform and Selective Isotopic Labeling of Ribonucleic Acids (RNAs)

The primary method for incorporating Uridine-13C9, 15N2-5' triphosphate into RNA molecules is through in vitro transcription. nih.govnih.gov This enzymatic synthesis process utilizes a DNA template and a bacteriophage RNA polymerase, most commonly T7 RNA polymerase, to synthesize the desired RNA sequence. nih.gov By providing Uridine-13C9, 15N2-5' triphosphate as the sole source of UTP in the reaction mixture, alongside unlabeled ATP, CTP, and GTP, researchers can achieve selective uniform labeling of all uridine (B1682114) residues within the RNA transcript.

For uniform labeling of the entire RNA molecule, Uridine-13C9, 15N2-5' triphosphate is used in conjunction with similarly fully 13C and 15N-labeled ATP, CTP, and GTP. These uniformly labeled ribonucleoside 5'-triphosphates (NTPs) can be produced by growing microorganisms, such as E. coli, in media where the sole carbon and nitrogen sources are 13C-glucose and 15N-ammonium salts, respectively. nih.gov The labeled NTPs are then extracted and purified for use in in vitro transcription reactions. nih.gov The commercial availability of Uridine-13C9, 15N2-5' triphosphate sodium salt solution further facilitates its direct use in these labeling strategies.

These labeling approaches are fundamental for a wide range of advanced NMR experiments that are designed to overcome the inherent challenges of studying large biomolecules. nih.gov

High-Resolution Solution-State NMR Spectroscopy for RNA Secondary and Tertiary Structure Determination

The incorporation of Uridine-13C9, 15N2-5' triphosphate into RNA is instrumental for determining its secondary and tertiary structure in solution. The presence of 13C and 15N isotopes throughout the uridine nucleotides allows for the use of multi-dimensional heteronuclear NMR experiments, which are essential for resolving the severe spectral overlap that plagues NMR spectra of nucleic acids. nih.gov

By utilizing a suite of 2D and 3D heteronuclear correlation experiments, such as HSQC, HNCO, and HNCACB, researchers can establish through-bond connectivities between neighboring atoms. This process is critical for the sequential assignment of resonances to specific atoms within the RNA sequence. The uniform labeling of uridine provides a dense network of correlated spins, which greatly simplifies this otherwise complex assignment process.

Once the resonances are assigned, structural information can be gleaned from Nuclear Overhauser Effect (NOE) data. NOESY experiments detect through-space correlations between protons that are close to each other, typically within 5 Å. In a uniformly 13C,15N-labeled RNA, these NOEs can be spread into additional dimensions based on the chemical shifts of the attached 13C or 15N nuclei, significantly enhancing resolution and simplifying the identification of crucial distance restraints that define the RNA's three-dimensional fold.

Solid-State NMR Approaches for RNA Assemblies and Complexes

For large RNA molecules, RNA-protein complexes, or non-soluble RNA assemblies, solution-state NMR often fails due to rapid signal decay. In these instances, solid-state NMR (ssNMR) spectroscopy emerges as a powerful alternative. The use of Uridine-13C9, 15N2-5' triphosphate to prepare uniformly labeled RNA is particularly advantageous for ssNMR studies. nih.govfrontiersin.org

In ssNMR, the anisotropic interactions that are averaged out in solution provide rich structural information. Experiments such as 13C-13C and 13C-15N correlation spectroscopy are employed to probe the structure of the RNA. frontiersin.org Uniform labeling with 13C and 15N is crucial for these experiments as it allows for the detection of through-space dipolar couplings between nuclei, which are highly sensitive to internuclear distances.

For example, specific ssNMR techniques can be used to identify base-pairing patterns by measuring correlations between nitrogen atoms in different bases. frontiersin.org The uniform labeling of uridine with 15N facilitates the unambiguous identification of uridine-adenosine (U-A) Watson-Crick pairs and other tertiary interactions involving uridine.

ssNMR TechniqueInformation GainedRole of Uridine-13C9, 15N2 Labeling
13C-13C Correlation (e.g., PDSD, DARR)Intra- and inter-residue carbon-carbon proximitiesProvides a network of 13C spins for distance measurements within and between uridine and other nucleotides.
13C-15N Correlation (e.g., TEDOR)Correlates carbon and nitrogen chemical shifts, aiding in assignment and identifying proximities.Allows for the correlation of uridine's 13C and 15N nuclei with those of neighboring residues.
15N-15N Correlation (e.g., RFDR)Identification of base-pairing interactions.Enables the detection of through-space correlations between the 15N nuclei of uridine and its pairing partner (e.g., adenosine).

Probing RNA Conformational Dynamics and Intermolecular Interactions

RNA molecules are not static entities; their functions are often intrinsically linked to their conformational dynamics, which span a wide range of timescales. NMR spectroscopy, particularly when coupled with isotopic labeling using compounds like Uridine-13C9, 15N2-5' triphosphate, is uniquely suited to probe these dynamic processes.

Techniques such as NMR relaxation dispersion can be used to study the exchange between different conformational states of an RNA molecule on the microsecond to millisecond timescale. nih.gov These experiments measure the relaxation rates of nuclear spins under different experimental conditions. The presence of 13C and 15N nuclei in uridine provides additional reporters for these measurements, allowing for a more comprehensive mapping of the dynamic landscape of the RNA. By analyzing the relaxation data, researchers can extract kinetic and thermodynamic parameters that describe the conformational exchange processes.

Furthermore, isotopic labeling is invaluable for studying intermolecular interactions, such as those between RNA and proteins or small molecules. By selectively labeling the RNA with Uridine-13C9, 15N2-5' triphosphate, it is possible to use isotope-filtered NMR experiments to specifically observe the signals from the RNA in a complex, even when the binding partner is much larger. This allows for the mapping of the binding interface and the characterization of any conformational changes that occur upon complex formation.

NMR TechniqueDynamic TimescaleInformation ObtainedContribution of Uridine-13C9, 15N2 Labeling
Relaxation Dispersion (CPMG, R1ρ)μs - msKinetics and thermodynamics of conformational exchange.Provides 13C and 15N probes within uridine residues to monitor local dynamics. nih.gov
Isotope-Filtered NOESY-Intermolecular proximities at the binding interface.Allows for the selective detection of NOEs between the labeled uridine residues and the unlabeled binding partner.
Chemical Shift Perturbation-Mapping of binding sites.Changes in the 1H, 13C, and 15N chemical shifts of uridine upon ligand binding reveal the location of the interaction site.

Advancements in NMR Assignment and Spectral Simplification using Uridine-13C9, 15N2-5 Triphosphate Sodi U

The complete isotopic enrichment of uridine with 13C and 15N provides significant advantages for simplifying complex NMR spectra and streamlining the resonance assignment process, which is often the bottleneck in NMR-based structural studies of RNA. nih.gov

The large one-bond 13C-13C and 13C-15N scalar couplings introduced by uniform labeling can be exploited in a variety of triple-resonance NMR experiments. These experiments create correlations between the proton, carbon, and nitrogen frequencies, effectively spreading out the crowded proton spectrum into higher dimensions. This increased resolution is critical for unambiguously assigning the resonances of each atom in the uridine residues.

Moreover, the ability to selectively label only the uridine residues can dramatically simplify the NMR spectrum of a large RNA molecule. By comparing the spectra of a selectively uridine-labeled sample with that of an unlabeled or fully labeled sample, researchers can readily identify the signals originating from the uridine residues. This "divide and conquer" approach can be particularly powerful for studying specific regions of interest within a large RNA.

Applications in Advanced Mass Spectrometry Ms Based Methodologies

Utilization as an Internal Standard for Absolute Quantification of Endogenous Nucleotides and Their Metabolites

Stable isotope dilution (ID) mass spectrometry is widely regarded as a gold standard for biomolecule quantification due to its high precision and accuracy. acs.orgnih.gov In this methodology, a known quantity of a stable isotope-labeled (SIL) analogue of the target analyte is introduced into the sample at an early stage of preparation. nih.govnih.gov Uridine-¹³C₉,¹⁵N₂-5'-TP is an ideal internal standard (IS) for the quantification of endogenous uridine (B1682114) triphosphate (UTP) and its metabolites. nih.gov

Because the SIL internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential ion suppression in the mass spectrometer's source. nih.gov However, it is distinguishable by its higher mass. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the SIL internal standard, variations arising from sample extraction, handling, and instrument performance can be effectively normalized. nih.govnih.gov This approach allows for the absolute quantification of nucleotide levels in complex biological matrices with high reliability. acs.org Research has demonstrated the utility of isotopically labeled uridine compounds for quantifying nucleotides and their modifications in various biological samples. acs.org

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Comprehensive Metabolite Profiling

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has become a powerful technique for untargeted and targeted metabolomics, enabling the detection of hundreds to thousands of metabolites in a single analysis. nih.govnih.gov The analysis of highly polar and ionic compounds like nucleotides presents a challenge for traditional reversed-phase chromatography. sigmaaldrich.com Methodologies such as Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-pairing chromatography are better suited for retaining and separating these molecules. nih.govmdpi.com

HILIC is an effective alternative that separates compounds based on their hydrophilicity and avoids the use of ion-pairing reagents, which can cause ion suppression and contaminate the MS instrument. sigmaaldrich.comlcms.cz Ion-pairing reversed-phase chromatography, on the other hand, uses reagents like triethylamine (B128534) (TEA) to form neutral pairs with charged analytes, allowing for their retention on a hydrophobic stationary phase. nih.govnih.gov

The use of Uridine-¹³C₉,¹⁵N₂-5'-TP in LC-HRMS workflows aids in the confident identification and quantification of UTP and related metabolites. nih.gov The high mass accuracy of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the determination of elemental compositions, which, combined with the known isotopic labeling pattern of the standard, confirms the identity of the target analyte amidst a complex biological background. nih.govnih.gov

Table 1: Comparison of Chromatographic Techniques for Nucleotide Analysis

TechniquePrincipleAdvantages for Nucleotide AnalysisDisadvantages
Hydrophilic Interaction Liquid Chromatography (HILIC)Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Good retention of highly polar nucleotides. nih.gov Compatible with MS without ion-pairing reagents, leading to higher sensitivity. sigmaaldrich.comCan be sensitive to matrix effects and requires careful method development.
Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)An ion-pairing agent in the mobile phase forms a neutral complex with charged analytes, which is then retained by a nonpolar stationary phase. bitesizebio.comExcellent separation of nucleotides with different numbers of phosphate (B84403) groups (e.g., UMP, UDP, UTP). bitesizebio.comIon-pairing reagents can suppress MS signal and are difficult to remove from the LC-MS system. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Nucleotide Quantification

For highly sensitive and specific quantification of selected nucleotides, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. resolian.com This technique utilizes a triple quadrupole mass spectrometer to perform Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., endogenous UTP) is selected, fragmented, and a specific product ion is monitored. acs.org The use of Uridine-¹³C₉,¹⁵N₂-5'-TP as an internal standard is crucial for developing robust and validated LC-MS/MS assays. nih.gov

A validated LC-MS/MS method for nucleotide quantification typically demonstrates high sensitivity, with lower limits of quantitation (LLOQ) in the low nanomolar range. nih.gov The precision and accuracy of such methods are generally expected to be within 15%. nih.gov The specificity of the MRM transition, combined with the chromatographic separation, ensures that the measurement is not affected by interfering compounds in the matrix. The development of these methods involves optimizing parameters such as mobile phase composition, gradient elution, and mass spectrometer settings to achieve the best performance. nih.gov

Table 2: Example Performance Characteristics of a Validated LC-MS/MS Method for Nucleoside Triphosphate Quantification

ParameterTypical ValueSignificance
Lower Limit of Quantitation (LLOQ)0.5 - 5.0 nMIndicates the lowest concentration that can be reliably quantified. nih.gov
Linearity (R²)> 0.99Demonstrates a proportional response of the instrument to analyte concentration over a defined range.
Intra- and Inter-day Precision (%CV)< 15%Measures the reproducibility of the assay on the same day and on different days. nih.gov
Accuracy (% Bias)± 15%Measures how close the quantified value is to the true value. researchgate.net

Assessment of Ribonucleotide Incorporation Rates into Nucleic Acids

Beyond quantifying free nucleotide pools, Uridine-¹³C₉,¹⁵N₂-5'-TP is instrumental in studying the dynamics of nucleic acid synthesis. By introducing the labeled compound to cells or in vitro transcription systems, researchers can trace the incorporation of uridine into newly synthesized RNA. isotope.combiorxiv.org This metabolic labeling approach allows for the measurement of RNA synthesis and turnover rates. biorxiv.org

Following incorporation, the RNA can be isolated, hydrolyzed into its constituent nucleosides, and analyzed by LC-MS. The ratio of labeled to unlabeled uridine provides a direct measure of the rate of new RNA synthesis. This technique is crucial for understanding how cellular processes and external stimuli affect gene expression and RNA metabolism. biorxiv.org Furthermore, methods have been developed to detect the incorporation of ribonucleotides into DNA, a process that can impact genome stability. nih.govmdpi.combiorxiv.org The use of stable isotope-labeled precursors like Uridine-¹³C₉,¹⁵N₂-5'-TP enables sensitive detection and quantification of these incorporation events, providing insights into DNA replication and repair mechanisms. biorxiv.orginformahealthcare.com Chemo-enzymatic methods allow for the synthesis of selectively labeled RNA, which is invaluable for structural and dynamic studies by NMR and MS. nih.gov

Q & A

Q. What experimental design considerations are critical when using UTP-13C9,15N2 in isotopic tracing studies of nucleic acid synthesis?

UTP-13C9,15N2 is a stable isotope-labeled nucleotide used to track metabolic flux in RNA synthesis. Key considerations include:

  • Purity validation : Confirm isotopic enrichment (≥98 atom% 13C and 15N) via mass spectrometry to avoid contamination artifacts .
  • Concentration optimization : Use kinetic assays to determine the optimal UTP concentration for enzymatic incorporation, avoiding substrate inhibition in polymerase-driven reactions .
  • Control experiments : Include unlabeled UTP controls to distinguish isotope effects on reaction rates or enzyme specificity .

Q. How can researchers structurally characterize UTP-13C9,15N2 and confirm its integrity in experimental buffers?

Structural validation requires:

  • NMR spectroscopy : Confirm isotopic labeling at the 13C9 and 15N2 positions using 13C-1H HSQC and 15N-DEPT spectra .
  • HPLC-MS : Monitor degradation products (e.g., UDP or UMP) under storage conditions (e.g., 5 mM Tris-HCl, pH 7.5) to ensure stability .
  • Phosphate quantification : Use malachite green assays to verify triphosphate integrity, as partial hydrolysis can skew kinetic data .

Advanced Research Questions

Q. How can contradictory data in metabolic flux analysis using UTP-13C9,15N2 be resolved?

Conflicting results often arise from:

  • Isotope dilution : Competing endogenous UTP pools in cell lysates may dilute the labeled tracer. Mitigate by pre-treating cells with metabolic inhibitors (e.g., mycophenolic acid) to deplete endogenous nucleotides .
  • Compartmentalization : Nuclear vs. cytoplasmic UTP pools may exhibit distinct labeling kinetics. Use subcellular fractionation paired with LC-MS/MS to resolve compartment-specific fluxes .
  • Data normalization : Apply correction factors for natural isotope abundance (e.g., 13C in unlabeled carbon sources) using software tools like IsoCor .

Q. What methodologies optimize the use of UTP-13C9,15N2 in studying RNA polymerase fidelity under varying nucleotide concentrations?

A factorial design approach is recommended:

  • Variable selection : Test combinations of Mg²⁺ concentration (1–10 mM), UTP-13C9,15N2 levels (0.1–2 mM), and competitor nucleotides (e.g., ATP-13C10) .
  • Response metrics : Measure misincorporation rates via next-gen sequencing of transcribed RNA and correlate with isotopic enrichment .
  • Statistical modeling : Use ANOVA to identify interactions between variables (e.g., Mg²⁺ and UTP concentration) affecting polymerase error rates .

Q. How can researchers validate the absence of isotopic cross-talk in multiplexed isotope labeling experiments involving UTP-13C9,15N2?

Cross-talk between 13C and 15N labels can distort mass spectrometry data. Validation steps include:

  • Parallel labeling : Compare single-labeled (13C9 or 15N2) vs. dual-labeled UTP in identical assays to detect signal overlap .
  • High-resolution MS : Use Orbitrap or TOF analyzers (resolving power >60,000) to distinguish 13C9/15N2 peaks from background noise .
  • SILAC controls : Co-administer heavy lysine/arginine isotopes to confirm no interference with UTP-derived RNA signals .

Methodological Tables

Q. Table 1: Comparison of Detection Techniques for UTP-13C9,15N2

Technique Purpose Key Parameters Limitations
HPLC-MS/MS (ESI)Quantify isotopic enrichmentColumn: C18, 2.7 µm; Mobile phase: 10 mM TEAA/ACN Requires ≥95% purity for accurate quantitation
31P-NMRMonitor triphosphate integrity202 MHz, 10°C, D₂O buffer Low sensitivity for trace degradation products
Enzymatic assaysMeasure kinetic incorporation ratesPolymerase: T7 RNAP; Template: poly(rA) Substrate inhibition at >2 mM UTP

Q. Table 2: Variables Affecting UTP-13C9,15N2 Stability in Storage

Condition Impact Recommended Protocol
pH <6.5Triphosphate hydrolysisStore in 5 mM Tris-HCl, pH 7.5
Temperature >-20°CRadiolysis (if 3H/14C-labeled)Aliquot and store at -80°C
Repeated freeze-thawAggregation in high-salt buffersUse single-use aliquots

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.